Ac-D-Ser(tBu)-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
COMGVZVKADFEPL-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(COC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Contextualization of D Amino Acid Derivatives in Modern Peptide Chemistry
While L-amino acids are the predominant proteinogenic amino acids found in nature, their stereoisomers, D-amino acids, play crucial and distinct roles in biological systems and synthetic chemistry. jpt.com The incorporation of D-amino acids into peptide sequences can dramatically alter the resulting molecule's properties. One of the most significant advantages is the enhanced resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid residues. biopharmaspec.comfrontiersin.org This increased stability translates to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. biopharmaspec.com
The introduction of D-amino acids can also induce significant changes in the secondary structure of peptides, influencing their folding and, consequently, their biological activity. rsc.org This has led to the development of peptide mimetics and a host of therapeutic peptides with improved efficacy. biopharmaspec.com For instance, the strategic inclusion of D-amino acids has been instrumental in creating potent and long-lasting analgesic compounds and drugs for treating conditions like chronic kidney disease-associated itching. biopharmaspec.com Therefore, the availability of D-amino acid derivatives is fundamental for the rational design and synthesis of peptides with tailored properties for pharmaceutical and biotechnological applications. jpt.com
Significance of N Acetyl and O Tert Butyl Protecting Groups in D Serine Chemistry for Controlled Synthesis
The precise construction of peptides and other complex organic molecules requires a strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups. In Ac-D-Ser(tBu)-OH, the N-acetyl and O-tert-butyl groups serve this critical function, allowing for controlled and selective chemical transformations.
The N-acetyl group protects the amino terminus of the D-serine molecule. This acylation of the amino group is a common strategy to prevent its participation in undesired reactions. libretexts.org A patent describes a synthesis method where the amino group of a chiral amino acid is first protected by acetylation, followed by other reactions, and then deacetylation, highlighting the utility of this protecting group in multi-step synthesis. google.com
The O-tert-butyl (tBu) group is employed to protect the hydroxyl side chain of the serine residue. ontosight.ai This is crucial because the hydroxyl group can otherwise react with activated carboxyl groups of other amino acids during peptide synthesis, leading to side products and reduced yield of the desired peptide. ontosight.ai The tert-butyl group is favored for its stability under a range of reaction conditions, particularly the basic conditions often used for the removal of other protecting groups like Fmoc. ontosight.aiiris-biotech.de It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), often during the final step of cleaving the completed peptide from a solid support. ontosight.aiiris-biotech.de This orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de
The combination of these protecting groups in this compound provides a stable and versatile building block for chemists to incorporate a D-serine residue into a growing peptide chain with high precision and efficiency. researchgate.net
Overview of Research Areas Utilizing Ac D Ser Tbu Oh As a Chemical Building Block
Precursor Synthesis Strategies for O-tert-Butyl-D-Serine
The synthesis of the key precursor, O-tert-butyl-D-serine (D-Ser(tBu)-OH), is a foundational step. The primary challenge lies in the selective protection of the hydroxyl group in the presence of the amino and carboxylic acid functionalities.
Regioselective Protection of the Hydroxyl Side Chain of D-Serine
A common and effective method for the regioselective tert-butylation of the D-serine hydroxyl group involves a multi-step process. Initially, D-serine is esterified, often to the methyl or ethyl ester, to protect the carboxylic acid. This is typically achieved by reacting D-serine with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride or thionyl chloride. google.com
Following esterification, the protection of the hydroxyl group is carried out. A widely used method involves the reaction of the D-serine ester hydrochloride with isobutene in a suitable solvent such as dioxane or dichloromethane, under the catalysis of a strong acid like p-toluenesulfonic acid. google.comgoogle.com This reaction leads to the formation of the tert-butyl ether at the hydroxyl position. The final step is the saponification of the ester group, typically using a base like sodium hydroxide (B78521) or sodium carbonate, to yield O-tert-butyl-D-serine. google.comgoogle.com
An alternative approach involves the use of pre-protected serine derivatives. For instance, starting with N-Fmoc-D-serine, the carboxylic acid can be protected as an ester. Subsequent reaction with a tert-butylating agent, followed by the removal of the Fmoc and ester protecting groups, can also yield the desired precursor. The choice of strategy often depends on the desired scale and the availability of starting materials.
N-Terminal Acetylation Protocols for D-Ser(tBu)-OH
With the precursor D-Ser(tBu)-OH in hand, the subsequent step is the acetylation of the N-terminal amino group. This transformation must be efficient and selective to avoid side reactions.
Efficient Acylation Techniques for N-Alpha Protection
The N-acetylation of O-tert-butyl-D-serine is typically achieved using standard acylation reagents. Acetic anhydride (B1165640) is a common and effective acetylating agent for this purpose. The reaction is generally carried out in the presence of a base to neutralize the acetic acid byproduct and to facilitate the reaction. google.com Common bases include pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). google.com The reaction solvent is often an aprotic solvent like dichloromethane. google.com
Another effective method involves the use of acetyl chloride. Similar to acetic anhydride, this reaction requires a base to scavenge the hydrochloric acid that is formed. The choice between acetic anhydride and acetyl chloride often comes down to reactivity, cost, and ease of handling.
For more controlled acetylations, particularly in sensitive or complex molecules, activated forms of acetic acid can be employed, although for a relatively simple substrate like D-Ser(tBu)-OH, the direct use of acetic anhydride or acetyl chloride is generally sufficient.
Stereochemical Control and Enantiomeric Purity Maintenance during this compound Synthesis
Maintaining the D-configuration of the chiral center is paramount throughout the synthesis. Any racemization would lead to a mixture of diastereomers in the final peptide, compromising its biological activity.
The key steps where racemization could potentially occur are during the initial esterification and the final saponification of the precursor synthesis, as well as during the N-acetylation. The use of mild reaction conditions and controlled temperatures is crucial. For instance, carrying out the saponification at low temperatures (e.g., 5°C) can help to minimize epimerization. google.com
During peptide synthesis, the coupling of amino acid derivatives can sometimes lead to racemization, especially for activated species. acs.org While the synthesis of this compound itself does not involve peptide coupling, it is a critical consideration for its subsequent use. The choice of coupling reagents and conditions when using this compound in peptide synthesis is vital to preserve its enantiomeric purity. acs.org The use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is common practice. acs.org
The enantiomeric purity of the final product and intermediates can be assessed using chiral chromatography techniques, such as chiral HPLC or GC, which can separate the D- and L-enantiomers. mdpi.com
Scalability Considerations for Research and Development Quantities
Transitioning the synthesis of this compound from a laboratory scale to larger research and development (R&D) quantities introduces several practical challenges.
Key considerations for scalability include:
Reagent Selection and Cost: The cost and availability of starting materials and reagents become more significant at a larger scale. For example, while specialized protecting groups might be feasible for small-scale synthesis, more economical options are often sought for larger quantities.
Reaction Conditions: Reactions that are manageable in a small flask, such as those requiring very low temperatures or careful additions, may need specialized equipment for larger batches. Heat transfer and mixing become critical parameters to control to ensure consistent product quality.
Work-up and Purification: Purification methods like column chromatography, which are common in the lab, can be cumbersome and expensive to scale up. Crystallization or precipitation methods are often preferred for isolating the product in larger quantities due to their efficiency and lower solvent consumption. google.com
Solvent Usage: The volume of solvents used is a major consideration in terms of cost, safety, and environmental impact. Developing processes that use greener or recyclable solvents is becoming increasingly important. nih.gov
Process Safety: The safety profile of all reagents and reactions must be carefully evaluated for scale-up. Highly exothermic or energetic reactions may require specialized reactors and safety protocols.
For R&D quantities, the synthetic route must be robust, reproducible, and economically viable. The strategies outlined for precursor synthesis and N-acetylation are generally amenable to scaling, with appropriate engineering controls and process optimization.
Utilization in Solution-Phase Peptide Synthesis Methodologies
While SPPS is the most common method for peptide synthesis, solution-phase synthesis remains important, particularly for the large-scale production of shorter peptides and for fragment condensation strategies to build larger proteins. In solution-phase synthesis, this compound can be utilized in a similar manner to other protected amino acids.
The key considerations in solution-phase synthesis are the choice of protecting groups and the coupling strategy to ensure high yields and minimize side reactions, especially racemization. The N-terminal acetyl group of this compound is stable to the conditions typically used for the removal of other protecting groups in solution-phase strategies, such as the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.
A common approach in solution-phase synthesis is the stepwise elongation of the peptide chain, where each coupling step is followed by purification of the intermediate product. The solubility of the growing protected peptide can become a challenge, and the incorporation of bulky protecting groups like tBu can sometimes influence this property.
Fragment condensation is another powerful solution-phase technique where protected peptide segments are synthesized and then coupled together. This compound can be incorporated into a peptide fragment, which is then used in a subsequent fragment condensation step. Careful selection of coupling reagents, such as those that minimize racemization (e.g., Oxyma-based reagents), is critical in this approach.
Optimization of this compound Incorporation in Complex Peptide Sequences
The successful synthesis of complex peptides often hinges on the ability to overcome challenges related to difficult sequences. The incorporation of this compound, particularly in sequences rich in D-serine or other sterically demanding residues, requires careful optimization.
Peptide aggregation during SPPS is a significant cause of incomplete reactions and low purity of the final product. Aggregation arises from intermolecular hydrogen bonding between growing peptide chains, leading to the formation of insoluble secondary structures on the resin. Sequences rich in serine are known to be prone to aggregation. While the incorporation of D-amino acids can sometimes disrupt aggregation-prone structures, a high density of any single amino acid, including D-serine, can still present challenges.
The steric hindrance from the tBu group of this compound can exacerbate coupling difficulties, especially when the preceding residue on the resin is also sterically bulky.
Strategies to address these issues include:
Resin Choice: Using low-substitution resins or resins with linkers that increase the distance between the peptide and the resin backbone can help to minimize interchain interactions. Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can also improve solvation and reduce aggregation.
"Difficult Sequence" Protocols:
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection steps can disrupt hydrogen bonding networks.
Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO to the DMF can improve the solvation of the peptide-resin matrix.
Microwave Irradiation: As mentioned earlier, microwave-assisted synthesis can provide the energy to overcome kinetic barriers in coupling reactions and disrupt aggregation.
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can temporarily introduce a "kink" in the peptide backbone, disrupting the formation of β-sheet structures that lead to aggregation.
Below is a table summarizing some of the key challenges and mitigation strategies for the incorporation of this compound in peptide synthesis.
| Challenge | Potential Cause | Mitigation Strategies |
| Incomplete Coupling | Steric hindrance from the tBu group and the D-configuration influencing peptide conformation. | Use of potent coupling reagents (e.g., HATU, COMU), double coupling, increased reaction temperature (microwave), extended coupling times. |
| Peptide Aggregation | Interchain hydrogen bonding, particularly in serine-rich sequences. | Use of low-substitution or PEG-based resins, addition of chaotropic salts (LiCl), use of NMP or DMSO as solvents, incorporation of pseudoproline dipeptides. |
| Side Reactions | Unwanted reactions involving the serine side-chain hydroxyl group. | The tBu protecting group is generally robust and effectively prevents O-acylation during synthesis. |
| Racemization | Epimerization during activation and coupling. | Use of coupling additives like OxymaPure can suppress racemization. The risk is generally lower when coupling N-acetylated amino acids. |
By employing a combination of these optimized strategies, the successful incorporation of this compound into complex and challenging peptide sequences can be achieved, enabling the synthesis of novel peptidomimetics with tailored properties.
Derivatization and Functionalization of Peptides Containing Ac D Ser Tbu Oh
Synthesis of Modified D-Serine-Containing Peptides
The synthesis of peptides containing modified D-serine residues is a critical area of research, allowing for the introduction of post-translational modifications and other functionalities. The tert-butyl protecting group on the hydroxyl function of Ac-D-Ser(tBu)-OH provides robust protection during standard solid-phase peptide synthesis (SPPS), while allowing for selective deprotection and subsequent modification.
Post-synthetic modification offers a powerful approach to introduce a variety of functional groups onto a peptide after its initial synthesis. For serine residues, the hydroxyl group is a prime target for such modifications. A common strategy involves the use of orthogonal protecting groups during peptide synthesis. For instance, a trityl-protected serine can be selectively deprotected under mild acidic conditions, leaving other protecting groups intact. researchgate.net This allows for the specific modification of the serine hydroxyl group.
Recent advancements have focused on developing chemoselective methods for serine modification. One such method utilizes a phosphoramidite (B1245037) reagent in conjunction with a photocatalytic system. nih.govacs.org This approach enables the deoxygenative activation of the serine hydroxyl group and subsequent radical addition to various acceptors, effectively transforming the serine residue into a range of noncanonical amino acids. nih.govacs.org This late-stage functionalization is compatible with complex peptides, both on solid support and in solution, offering a versatile tool for peptide diversification. nih.gov
Another innovative strategy for serine-selective bioconjugation employs reagents based on the P(V) oxidation state. ugr.esnih.gov This method facilitates the rapid and chemoselective functionalization of serine residues in native polypeptides, creating a stable phosphorothioate (B77711) linkage. nih.gov The reaction is highly selective for serine over other nucleophilic amino acid side chains. nih.gov
| Modification Strategy | Key Reagents/Conditions | Outcome | Reference |
| Selective Deprotection | Trityl-protected serine, mild acidic conditions (e.g., 2% TFA) | Exposed hydroxyl group for further modification | researchgate.net |
| Deoxygenative Functionalization | Phosphoramidite reagent, photocatalytic system | Transformation of serine into noncanonical amino acids | nih.govacs.org |
| Serine-Selective Bioconjugation | P(V)-based reagents | Formation of a stable phosphorothioate linkage | ugr.esnih.gov |
Glycosylation, the attachment of carbohydrate moieties to proteins and peptides, plays a crucial role in many biological processes. khanacademy.org The chemical synthesis of glycopeptides allows for precise control over the structure and placement of the glycan, which is often challenging to achieve from natural sources. nih.gov D-serine and its analogs are valuable building blocks for creating synthetic glycopeptides.
The synthesis of glycopeptides is often more complex than standard peptide synthesis. nih.gov A common approach involves the coupling of pre-formed glycosylated amino acid building blocks during solid-phase peptide synthesis. nih.govnih.gov However, these coupling reactions can be slow and may lead to epimerization, particularly with glycosylated serine derivatives. nih.gov Glycosylated threonine derivatives, in contrast, are less prone to epimerization. nih.gov
Research has shown that O-glycosylation can influence the aggregation properties of peptides. For instance, in tripeptides with a central serine or threonine flanked by phenylalanine residues, glycosylation was found to decrease the tendency to aggregate. acs.org Furthermore, studies on D-amino acid-containing peptides have demonstrated that glycosylation can affect their enzymatic degradation, with the specific effect depending on the protease and the nature of the attached monosaccharide. mdpi.com
| Glycosylation Approach | Key Features | Challenges/Considerations | Reference |
| Pre-formed Glycoamino Acid Building Blocks | Allows for precise control of glycan structure and attachment site. | Coupling reactions can be slow; risk of epimerization with serine derivatives. | nih.govnih.gov |
| On-Resin Glycosylation | Glycosylation is performed after the peptide has been assembled on the solid support. | Requires compatible protecting group strategies. | nih.gov |
Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. khanacademy.orgsb-peptide.com The synthesis of phosphopeptides is essential for studying these processes and for developing phospho-specific antibodies. anaspec.com D-serine derivatives are critical for introducing phosphoserine residues into synthetic peptides.
Two primary strategies are employed for the synthesis of phosphopeptides: the "building block" approach and the "global phosphorylation" method. genscript.com
Building Block Approach : This method involves the direct incorporation of pre-phosphorylated amino acid monomers, such as Fmoc-Ser(PO(OBzl)OH)-OH, during solid-phase peptide synthesis. genscript.com While straightforward, the synthesis of multi-phosphorylated peptides can be challenging due to the high acidity of the phosphopeptide and potential side reactions. genscript.com Microwave-assisted synthesis has been shown to be effective in coupling these building blocks. genscript.comresearchgate.net
Global Phosphorylation Method : In this strategy, the peptide is first synthesized with unprotected hydroxyl groups on the serine residues. genscript.com Phosphorylation is then carried out as a final step while the peptide is still on the solid support or after cleavage. genscript.com This method avoids the difficulties associated with coupling phosphorylated amino acids directly. genscript.com
The synthesis of peptides with multiple, adjacent phosphorylation sites can be particularly difficult, often leading to low yields. acs.org Recent methods have been developed to accelerate the synthesis of multi-phosphorylated peptides using high temperatures and specific reagents to improve efficiency. acs.org
| Phosphorylation Strategy | Description | Advantages | Disadvantages | Reference |
| Building Block Approach | Incorporation of pre-phosphorylated amino acids during SPPS. | Precise control over phosphorylation site. | Can be challenging for multi-phosphorylated peptides; potential for side reactions. | genscript.com |
| Global Phosphorylation | Phosphorylation of unprotected hydroxyl groups after peptide synthesis. | Avoids difficult coupling steps with phosphorylated monomers. | May be less specific if multiple hydroxyl groups are present. | genscript.com |
This compound as a Building Block for Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as increased stability and bioavailability. nih.gov this compound can serve as a valuable building block in the synthesis of various peptidomimetic scaffolds. The D-configuration of the serine residue can induce specific secondary structures, such as β-turns, which are important for biological activity.
The development of solid-phase synthesis strategies has greatly facilitated the creation of diverse peptidomimetic libraries. nih.gov Heterocyclic compounds are often used as scaffolds to mimic peptide structures. nih.gov For example, derivatives of D-serine have been used in the solid-phase synthesis of tetrahydropyridazinedione (tpd) containing peptides, where the serine derivative is activated and cyclized to form the heterocyclic ring. nih.gov
Furthermore, azabicycloalkanone amino acids have been developed as dipeptide surrogates that can effectively mimic β-turns. nih.gov While the direct incorporation of this compound into these specific scaffolds may vary, the principle of using constrained amino acid analogs to control peptide conformation is central to peptidomimetic design.
Strategies for Bioconjugation and Chemoselective Ligation Involving D-Serine Residues
Bioconjugation and chemoselective ligation are powerful techniques for assembling large peptides and proteins from smaller synthetic fragments and for attaching labels or other molecules to peptides. nih.govacs.orgpnas.orgpnas.org Serine residues, including D-serine, are attractive targets for these reactions due to the presence of the hydroxyl group.
Serine/Threonine Ligation (STL) is a key chemoselective ligation method that utilizes an N-terminal serine or threonine residue. nih.govacs.org This reaction involves the coupling of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester to another peptide with an N-terminal serine. nih.govacs.org The process proceeds through imine capture, acyl transfer, and subsequent acidolysis to form a native peptide bond. nih.govacs.org STL is a powerful tool for the chemical synthesis of proteins and cyclic peptides. acs.org
For bioconjugation, methods that selectively target the serine hydroxyl group are highly valuable. As mentioned previously, P(V)-based reagents have been developed for the rapid and chemoselective functionalization of serine residues in native polypeptides. nih.gov This approach allows for the attachment of a wide variety of "cargo" molecules to the peptide through a stable phosphorothioate linkage, and it is compatible with other functional groups found in proteins. nih.gov
| Ligation/Conjugation Method | Reactants | Mechanism | Application | Reference |
| Serine/Threonine Ligation (STL) | Peptide with C-terminal salicylaldehyde ester and peptide with N-terminal serine. | Imine capture, O-to-N acyl transfer, acidolysis. | Chemical synthesis of proteins and cyclic peptides. | nih.govacs.org |
| P(V)-based Bioconjugation | Peptide containing serine and a P(V)-based reagent. | Forms a stable phosphorothioate linkage. | Attaching various cargo molecules to peptides. | nih.gov |
Analytical and Characterization Methodologies for Ac D Ser Tbu Oh and Its Peptide Products
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone of both the purification and analytical assessment of Ac-D-Ser(tBu)-OH and its corresponding peptides. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools in this regard.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Development
HPLC and UHPLC are powerful techniques for separating, identifying, and quantifying components in a mixture. mastelf.com The development of robust HPLC and UHPLC methods is critical for determining the purity of this compound and for monitoring the progress of peptide synthesis. dcu.ie
Method development typically begins with the selection of an appropriate column, often a reversed-phase column for non-polar to moderately polar compounds. mastelf.com For this compound and related peptides, C18 columns are frequently utilized. rsc.orgjournalijar.com The mobile phase, a mixture of solvents that carries the sample through the column, is then optimized. A common mobile phase system involves a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.orgnih.gov
UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov These benefits are achieved through the use of columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures. The enhanced resolution of UHPLC is particularly valuable for separating closely related impurities from the main peptide product. rsc.org
The purity of both crude and purified peptides is determined by integrating the area of all peaks detected by a UV detector, typically at 214 nm, which corresponds to the absorbance of the peptide bond. rsc.org
Table 1: Typical HPLC/UHPLC Parameters for Peptide Analysis
| Parameter | Typical Setting | Rationale |
| Column | Reversed-Phase C18, C8 | Good retention and separation of peptides and protected amino acids. |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Aqueous component of the mobile phase. Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Organic component of the mobile phase for eluting analytes. |
| Gradient | Linear gradient from low to high %B | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.3 - 1.0 mL/min for HPLC; 0.2 - 0.5 mL/min for UHPLC | Optimized for column dimensions and particle size to ensure efficient separation. |
| Detection | UV at 214 nm and 280 nm | 214 nm for peptide bonds; 280 nm for aromatic amino acids (Tyr, Trp). |
| Column Temperature | 25 - 40 °C | Temperature control improves reproducibility of retention times. |
This table provides a general overview of typical HPLC/UHPLC parameters. Actual conditions must be optimized for each specific analyte and separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. acs.org It is an essential tool for the unambiguous structural confirmation of this compound and its peptide products, as well as for the identification and characterization of impurities. biopharmaspec.comwaters.com
Following separation by LC, the eluting compounds are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight of the main compound and any impurities present. scienceopen.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule. researchgate.net
LC-MS is particularly valuable for impurity profiling, as it can detect and identify a wide range of potential impurities that may arise during peptide synthesis. These can include deletion sequences (peptides missing one or more amino acids), insertion sequences (peptides with extra amino acids), and incompletely deprotected peptides (peptides still carrying protecting groups like tBu or Fmoc). lcms.cz Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing information about the amino acid sequence of the peptide and the location of any modifications or impurities. waters.com In some cases, two-dimensional LC-MS (2D LC-MS) may be employed, especially when dealing with complex mixtures or when the initial chromatographic buffer is not compatible with mass spectrometry. biopharmaspec.com
Spectroscopic Methods for Characterization (e.g., NMR in research contexts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. rsc.org In the context of this compound and its peptide derivatives, NMR is primarily used in research settings for detailed structural elucidation.
One-dimensional (1D) ¹H NMR spectra can confirm the presence of characteristic chemical groups, such as the acetyl group, the tert-butyl group, and the amino acid backbone. scienceopen.com Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign all the proton signals and to determine the three-dimensional structure of the peptide. chemrxiv.org ¹³C NMR can provide further confirmation of the carbon framework of the molecule. researchgate.net
While NMR is a powerful tool for structural characterization, it is generally less sensitive than mass spectrometry and is not typically used for routine purity analysis.
Advanced Techniques for Enantiomeric Purity Determination in D-Amino Acid Peptides
The use of D-amino acids like D-serine in peptides necessitates rigorous control and analysis of the enantiomeric purity of both the starting materials and the final peptide product. The presence of the incorrect L-isomer can significantly impact the biological activity and pharmacokinetic profile of the peptide. biopharmaspec.com
Several advanced analytical techniques are employed to determine the enantiomeric purity of D-amino acid-containing peptides. The most common approach involves chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC). cat-online.com
Chiral HPLC methods can be direct, using a chiral stationary phase (CSP) to separate the enantiomers, or indirect, involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown success in the direct separation of underivatized amino acid enantiomers. sigmaaldrich.com For protected amino acids like Fmoc-D-Ser(tBu)-OH, polysaccharide-based CSPs can be used under reversed-phase conditions. phenomenex.com
Another powerful technique is LC-MS/MS, which can be used for the rapid and accurate determination of the chiral purity of a peptide. nih.gov This method often involves hydrolyzing the peptide in a deuterated acid to correct for any racemization that may occur during the sample preparation step. The resulting amino acids are then separated by chiral chromatography and quantified by mass spectrometry. nih.govresearchgate.net
Racemization Studies During Synthesis and Handling of D-Serine Derivatives
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant concern during peptide synthesis and handling. researchgate.net For peptides containing D-serine, it is crucial to minimize the formation of the corresponding L-serine isomer.
Racemization can occur at various stages, including during the coupling of amino acids in solid-phase peptide synthesis (SPPS) and during the cleavage of the peptide from the resin. researchgate.net The activation of the carboxylic acid group of the amino acid to be coupled is a critical step where racemization is prone to occur. acs.org The choice of coupling reagents and additives can significantly influence the extent of racemization.
Studies have shown that chiral α-amino aldehydes, which can be intermediates in some synthetic routes, have a tendency to racemize under both acidic and basic conditions, as well as during chromatographic purification. nih.gov The racemization of serine residues in peptides can also be catalyzed by certain species, with computational studies suggesting a mechanism involving the enol form of the serine residue as an intermediate. mdpi.com
Therefore, careful optimization of synthetic and handling procedures is essential to maintain the enantiomeric integrity of D-serine-containing peptides. This includes the selection of appropriate protecting groups, coupling reagents, and reaction conditions.
Advanced Research Applications and Future Directions in D Amino Acid Chemistry
Design and Synthesis of Combinatorial Peptide Libraries Featuring Ac-D-Ser(tBu)-OH
Combinatorial chemistry has revolutionized the discovery of novel peptide ligands by enabling the synthesis and screening of vast libraries of molecules. The inclusion of D-amino acids like this compound in these libraries significantly enhances their therapeutic potential by yielding peptides with improved stability and unique conformational properties. pepdd.com
One-Bead-One-Compound (OBOC) and Split-and-Mix Strategies
The One-Bead-One-Compound (OBOC) method is a powerful technique for generating extensive peptide libraries. pepdd.comnih.gov In this approach, each bead in a solid-phase synthesis carries multiple copies of a unique peptide sequence. The "split-and-mix" synthesis strategy is central to the OBOC methodology. pepdd.com A collection of beads is divided into multiple portions, and a different amino acid, such as this compound, is coupled to the beads in each portion. Subsequently, all the beads are recombined and mixed thoroughly before being split again for the next coupling cycle. This process allows for the creation of millions of distinct peptide sequences. pepdd.com
The use of this compound and other D-amino acids in OBOC libraries is particularly advantageous for identifying ligands that are resistant to enzymatic degradation, a critical attribute for in vivo applications. pepdd.com The tert-butyl protecting group on the serine side chain of this compound is stable during standard Fmoc-based solid-phase peptide synthesis (SPPS) and is typically removed during the final cleavage from the resin. This ensures that the hydroxyl group does not interfere with the coupling reactions.
Screening Methodologies for D-Peptide Libraries
Screening D-peptide libraries, including those containing this compound, requires specialized techniques. While traditional methods like phage display are limited to L-amino acids due to the ribosomal machinery of the host organisms, several innovative strategies have been developed to screen D-peptide libraries effectively. nih.gov
One prominent method is mirror-image phage display . rhhz.netneb.com In this approach, a synthetic D-protein target is used to screen a phage library displaying L-peptides. The identified L-peptide binders are then synthesized in their D-enantiomeric forms, which will bind to the natural L-protein target with similar affinity. researchgate.netresearchgate.net This technique has been successfully used to identify D-peptide ligands for various targets, including those involved in Alzheimer's disease. rhhz.netneb.com
Another powerful technique is the direct screening of OBOC libraries. The beads from a D-peptide library can be incubated with a fluorescently labeled target protein. Beads that bind to the target can be identified and physically isolated for sequence determination using methods like Edman degradation or mass spectrometry. rhhz.net Cell-based screening assays are also employed, where the library is screened against intact cells to identify ligands that bind to cell-surface receptors. pepdd.comnih.gov
Computational methods, such as virtual screening, are also gaining traction for the in silico analysis of D-peptide libraries, helping to predict binding affinities and guide the design of more focused libraries. mdpi.com
Role of this compound in the Engineering of Cyclic and Constrained Peptides
Cyclic and constrained peptides often exhibit enhanced biological activity, selectivity, and stability compared to their linear counterparts. The incorporation of D-amino acids like this compound can induce specific turns and conformations that are crucial for creating these structurally defined molecules.
The D-configuration of the alpha-carbon in this compound can promote the formation of β-turns, which are essential secondary structures in many biologically active peptides. By strategically placing this compound within a peptide sequence, chemists can control the peptide's backbone conformation, predisposing it to cyclization or the formation of other constrained architectures. For instance, D-amino acids are known to be key components in stabilizing β-hairpin structures. nsf.gov
Furthermore, the serine side chain, once deprotected, can serve as a handle for various chemical modifications, including the formation of cyclic ether or ester linkages. While the tert-butyl group in this compound is generally removed post-synthesis, other protecting groups could be employed to allow for selective deprotection and on-resin cyclization. The strategic placement of D-serine derivatives has been shown to stabilize helical structures in short peptides. researchgate.net
The table below summarizes the impact of incorporating D-amino acids on peptide structure:
| Feature | Effect of D-Amino Acid Incorporation |
| Conformation | Induces β-turns and stabilizes helical and β-hairpin structures. nsf.govresearchgate.net |
| Cyclization | Facilitates the formation of cyclic peptides by promoting favorable backbone conformations. |
| Stability | Increases resistance to proteolytic degradation. researchgate.net |
| Selectivity | Can lead to more specific binding interactions with biological targets. |
Contributions to Synthetic Biology and Bioorganic Chemistry Through D-Peptide Scaffolds
D-peptide scaffolds, constructed using building blocks like this compound, are making significant contributions to synthetic biology and bioorganic chemistry. These scaffolds serve as robust frameworks for developing novel biomaterials, therapeutic agents, and research tools. researcher.life
In synthetic biology, D-peptides are being explored for the creation of artificial biological systems that are orthogonal to natural biological processes. Since D-peptides are not recognized by the majority of endogenous proteases, they can function in biological environments without being degraded. researchgate.net This has led to the development of D-peptide inhibitors of protein-protein interactions and enzyme-resistant signaling molecules. acs.org
D-peptide scaffolds are also being used to create self-assembling nanomaterials. royalsocietypublishing.org The predictable secondary structures induced by D-amino acids can be harnessed to design peptides that spontaneously form well-ordered structures like nanofibers and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for 3D cell culture. royalsocietypublishing.org
Automation and High-Throughput Methodologies in D-Amino Acid Peptide Synthesis
The increasing demand for D-amino acid-containing peptides has driven the development of automated and high-throughput synthesis platforms. Modern automated peptide synthesizers can perform Fmoc-based solid-phase peptide synthesis with high efficiency and purity, readily incorporating unnatural amino acids like this compound. intavispeptides.comunc.edu
These automated systems utilize robotic arms for precise reagent delivery and can control reaction parameters such as time and temperature, enabling the rapid synthesis of complex peptides. intavispeptides.comcreative-peptides.com Parallel synthesis instruments allow for the simultaneous creation of multiple peptides in different reaction vessels, which is highly beneficial for generating peptide libraries for screening purposes. intavispeptides.com
Automated fast-flow peptide synthesis (AFPS) represents a significant advancement, enabling the rapid production of long peptides and even small proteins composed of D-amino acids. researchgate.net This technology has been instrumental in producing D-proteins for mirror-image phage display and other applications in chemical biology. researchgate.net
The following table outlines the advantages of automated D-peptide synthesis:
| Advantage | Description |
| Speed | Significantly reduces the time required for peptide synthesis compared to manual methods. creative-peptides.com |
| Throughput | Enables the parallel synthesis of multiple peptides, facilitating high-throughput screening. intavispeptides.comcreative-peptides.com |
| Purity & Yield | Automated control over reaction conditions leads to peptides with high purity and yields. intavispeptides.com |
| Complexity | Allows for the efficient synthesis of long and complex peptides, including those with multiple D-amino acids and other modifications. unc.educreative-peptides.com |
Emerging Trends and Future Perspectives in D-Amino Acid Containing Peptides for Research Initiatives
The field of D-amino acid-containing peptides is continuously evolving, with several exciting trends and future directions on the horizon.
One of the most promising areas is the development of D-peptide drugs . The inherent stability of D-peptides makes them excellent candidates for therapeutic development. researchgate.net Research is focused on creating D-peptide inhibitors for a wide range of diseases, from viral infections to cancer. acs.org
The creation of a complete mirror-image biological system , including D-ribosomes and other components of the translational machinery, is a long-term goal in synthetic biology. nih.govchemrxiv.org This would allow for the in vivo production of D-proteins, revolutionizing the field.
The use of advanced analytical techniques, such as ion mobility-mass spectrometry (IM-MS), is improving the ability to characterize and differentiate D-amino acid-containing peptides from their L-counterparts. researchgate.nettandfonline.com This will be crucial for quality control and for understanding the subtle structural differences that govern their biological activity.
Future research will likely focus on:
Expanding the diversity of D-amino acid building blocks available for peptide synthesis.
Developing more sophisticated computational tools for the design and prediction of D-peptide structures and functions.
Exploring novel applications of D-peptide scaffolds in areas such as diagnostics, biomaterials, and catalysis.
The continued exploration of D-amino acid chemistry, with compounds like this compound at the forefront, promises to yield a new generation of powerful and versatile molecules for a wide array of research and therapeutic initiatives.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in airtight containers under nitrogen at –20°C to prevent hydrolysis. Dispose of waste via certified hazardous chemical services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
